molecular formula C8H13NO2 B1218847 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one CAS No. 53573-42-5

3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one

Cat. No. B1218847
CAS RN: 53573-42-5
M. Wt: 155.19 g/mol
InChI Key: BTIPRYZZYXEGPM-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one is a chemical compound with the molecular formula C8H13NO2. It is a five-membered α,β-unsaturated lactam derivative .

Scientific Research Applications

1. Quantitative Determination in Urine

A significant application of 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one is in the field of clinical chemistry. Graham (1978) developed a method for quantitating this compound in urine using gas-liquid chromatography. This method is crucial for understanding its association with hepatic porphyria and psychiatric disorders (Graham, 1978).

2. Association with Acute Intermittent Porphyria

Further research by Graham et al. (1979) quantitated 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one in patients with acute intermittent porphyria. This study highlighted its correlation with psychiatric disorders, including acute porphyria (Graham et al., 1979).

3. Antimicrobial Properties

In pharmaceutical research, Gein et al. (2001) demonstrated that substituted 3-hydroxy-3-pyrrolin-2-ones, which include 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, possess various pharmacological activities, including antimicrobial properties. This opens up possibilities for its use in creating new antimicrobial agents (Gein et al., 2001).

4. Relationship with Schizophrenia and Porphyria

Gorchein (1980) explored the concentration of this compound in schizophrenic and porphyric subjects. The study concluded that its urine content is unlikely to be causally related to schizophrenia or the clinical manifestations of acute intermittent porphyria (Gorchein, 1980).

5. Synthesis and Biological Activity

Another significant area of research involves the synthesis and examination of its biological activity. Gein et al. (2006) synthesized compounds related to 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, assessing their antiinflammatory, antidepressant, and antibacterial properties (Gein et al., 2006).

Future Directions

Pyrrolones and pyrrolidinones, which include 3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, are versatile lead compounds for designing powerful bioactive agents. They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-6-5(2)8(3,11)9-7(6)10/h11H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPRYZZYXEGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(NC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968347
Record name 4-Ethyl-2,3-dimethyl-2H-pyrrole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mauve factor

CAS RN

53573-42-5
Record name 2-Hydroxyhemopyrroline-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053573425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-2,3-dimethyl-2H-pyrrole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5-hydroxy-4,5-dimethyl-2,5-dihydro-1H-pyrrol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one
Reactant of Route 2
3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one
Reactant of Route 3
3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one

Citations

For This Compound
2
Citations
DJM Graham - 1978 - search.proquest.com
The hereditary porphyrias are a group of disorders in which the genetic defect results in an abnormality in the biosynthetic pathway leading to the respiratory pigment haem. The …
Number of citations: 6 search.proquest.com
KEL McColl - 1981 - search.proquest.com
The acute hepatic porphyrias are the result of hereditary partial deficiencies of individual enzymes in the pathway of haem biosynthesis. Seven enzymes are known to be involved in the …
Number of citations: 1 search.proquest.com

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